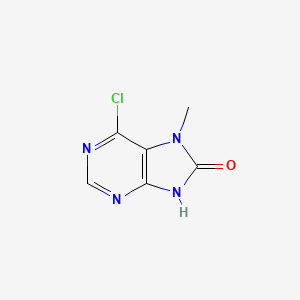

6-Chloro-7-methyl-7H-purin-8(9H)-one

Overview

Description

6-Chloro-7-methyl-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown innovative synthetic routes and the reactivity of purine derivatives, including 6-Chloro-7-methyl-7H-purin-8(9H)-one. For instance, a study explored the synthesis of 2-substituted agelasine analogs from corresponding chloropurines, highlighting the amino/imino tautomeric ratios and their dependence on the substituent's electronic nature. Computational chemistry and NMR techniques were used to identify and analyze these tautomers, revealing insights into hydrogen bonding and solvent interactions (Roggen et al., 2011). Another study presented an eco-friendly synthesis of 6-chloro-8-substituted-9H-purines using cellulose sulfuric acid, demonstrating the method's advantages in terms of yields, reaction times, and environmental impact (Maddila et al., 2016).

Biological Screening and Potential Therapeutic Applications

The biological screening of purine derivatives has unveiled potential therapeutic applications. One study involving the screening of 2-substituted agelasine analogs found specific modifications in the purine structure that could enhance antimycobacterial, antiprotozoal activities, and exhibit promising effects against cancer cell lines (Roggen et al., 2011). Moreover, phosphonylated acyclic guanosine analogues, incorporating a 6-chloro-purine moiety, were assessed for antiviral and cytostatic activities, indicating a slight cytostatic effect against certain cell lines, albeit without significant antiviral activity (Głowacka et al., 2015).

Antimicrobial and Antioxidant Activities

New compounds derived from 6-chloropurine have been synthesized and evaluated for their antimicrobial and antioxidant properties. For example, novel N-linked phosphonamidate derivatives of 6-chloropurine showed promising results in inhibiting the growth of bacterial and fungal strains, alongside exhibiting antioxidant activities (Subramanyam et al., 2014). Another study focused on the microbiological evaluation of 4-(6-chloro-7H-purin-8-ylamino)-3-nitro-chromen-2-one, revealing its antibacterial potential when compared to standard drugs (Govori & Haziri, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-chloro-7-methyl-9H-purin-8-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-3-4(7)8-2-9-5(3)10-6(11)12/h2H,1H3,(H,8,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJNNYQNAUVPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CN=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]furan-2-carboxylic acid](/img/structure/B2548960.png)

![6-(4-methoxyphenyl)-3-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2548970.png)

![2-(3-cyclohexyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2548971.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2548973.png)

![4-Amino-6-methylfuro[3,4-c]pyridin-3(1h)-one](/img/structure/B2548975.png)

![Benzo[d]thiazol-6-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2548978.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2548981.png)